(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Overview
Description
This would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any reagents or catalysts used, the conditions required, and the yield.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including any known reactions it undergoes, its stability, and its behavior under various conditions.Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. It would also cover its chemical properties, such as its acidity or basicity, its redox potential, and its spectral properties.Scientific Research Applications
Antifungal Activity
- Compounds related to (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride have shown promising antifungal abilities. For instance, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol exhibited significant antifungal efficacy against Colletotrichum gloeosporioides, a phytopathogenic fungus, indicating potential applications in agricultural and pharmaceutical sectors (Zhang et al., 2016).
Synthesis and Characterization
- Research on similar compounds has focused on their synthesis and structural characterization. For example, the synthesis of (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and its chiral separation has provided insights into the structural features of these compounds, which are crucial for their potential applications (Liu et al., 2009).
Antimicrobial and Anticancer Agents
- Pyrazole and pyrimidine derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Some of these compounds have shown higher efficacy than standard drugs in inhibiting cancer cell growth, suggesting their potential in developing new therapeutic agents (Hafez et al., 2016).
Insecticidal and Antibacterial Potential
- The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics have been explored for their insecticidal and antibacterial potential. These studies are significant for the development of new insecticides and antibacterial agents, especially in agricultural applications (Deohate & Palaspagar, 2020).
Ultrasonic Sonochemical Synthesis
- The ultrasonic sonochemical method has been used for the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating a simplified procedure with short reaction times and satisfactory yields. This methodology could be advantageous in large-scale synthesis and industrial applications (Buriol et al., 2013).
Potential in Cognitive Disorders Treatment
- Some derivatives have shown potential in the treatment of cognitive disorders. For example, a specific inhibitor for PDE9A, identified through structure-based drug design, has advanced into clinical trials, showing procognitive activity and synaptic stabilization in rodent models (Verhoest et al., 2012).
Safety And Hazards
This would detail any hazards associated with the compound, including its toxicity, any safety precautions that need to be taken when handling it, and how to dispose of it safely.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, and how it might be modified to improve its properties or activity.
properties
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCRYGNFKDPRH-FMOMHUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CRT0066101 Dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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